N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide
Description
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethylthio (-SCF₃) group and dual phenylsulfonyl (-SO₂C₆H₅) moieties. This compound is notable for its role as an electrophilic trifluoromethylthiolation reagent, enabling the introduction of the SCF₃ group into organic molecules under mild conditions . It is commercially available with a purity of 98% (CAS: 19845-19-2) and is widely used in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(trifluoromethylsulfanyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4S3/c14-13(15,16)22-17(23(18,19)11-7-3-1-4-8-11)24(20,21)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJMVVZYYCGDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(SC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Sulfonylation-Perchloromethylmercaptan Approach
A patent by outlines a scalable industrial method involving sequential sulfonylation and thiofunctionalization:
Step 1: Sulfonylation of Aniline
Aniline reacts with benzenesulfonyl chloride in alkaline medium (6–10% NaOH) at 60–90°C to form N-phenylbenzenesulfonamide. Excess NaOH precipitates oversulfonylated byproducts, which are removed via filtration (600–1,000 mesh filter).
Step 2: Thiofunctionalization with Perchloromethylmercaptan
The intermediate is dripped into a mixture of perchloromethylmercaptan (Cl3CSCl) and solvent oil (e.g., No. 120 solvent oil) at 30–60°C. The reaction proceeds via nucleophilic substitution, yielding the target compound with >99% purity after centrifugation and drying.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Purity | >99% |
| Reaction Time | 3–5 h (Step 2) |
| Solvent | No. 120 solvent oil |
Halogenation-Dehalogenation Strategies
Catalytic Dehalogenation of Halogenated Precursors
A German patent describes dehalogenation of 2-trifluoromethoxy-5-halobenzenesulfonamides using hydrogen and palladium catalysts (5% Pd/C). For example, 2-trifluoromethoxy-5-chlorobenzenesulfonamide undergoes hydrogenation at 100°C under 35 bar H₂, yielding 85% of the target compound. The product is crystallized using n-butanol.
Advantages:
-
Avoids hazardous reagents like Cl3CSCl.
-
Suitable for electron-deficient substrates.
Electrophilic Trifluoromethylthiolation
Trifluoromethanesulfanylamide Coupling
A study by reports the use of trifluoromethanesulfanylamide (CF₃SNH₂) to introduce SCF₃ groups into benzo[e]thiazine dioxides. Applied to benzenesulfonamides, this method could proceed via:
-
Activation of the sulfonamide nitrogen with a base.
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Electrophilic attack by CF₃S⁺ generated from CF₃SNH₂.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Yield | 65–95% |
| Solvent | Methanol/Water |
| Temperature | 50–90°C |
One-Pot Multicomponent Reactions
HI/TBAI-Mediated Synthesis
A procedure in synthesizes α-thiolated ketones via HI and tetrabutylammonium iodide (TBAI) under O₂. While demonstrated for cyclohexanone derivatives, adapting this to benzenesulfonamides would involve:
-
Sulfonylation of aniline.
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Simultaneous introduction of SCF₃ using CF₃SI or analogous reagents.
Conditions:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The sulfonyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield sulfonic acids, while reduction with LiAlH4 may produce thiols.
Scientific Research Applications
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide exhibits several biological activities that make it a candidate for therapeutic applications:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can be crucial in the treatment of various diseases.
- Modulation of Ion Channels : It has been suggested that this compound could influence calcium ion influx, thereby affecting muscle contraction and apoptosis pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant activity against multidrug-resistant pathogens, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid. This suggests potential use in treating infections caused by resistant strains.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A comparative study indicated a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethylthio groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-Trifluoromethylthiosaccharin
- Structure : Contains a saccharin backbone (1,2-benzisothiazol-3-one) instead of dual phenylsulfonyl groups.
- Reactivity : Functions as an electrophilic trifluoromethylthiolation reagent, similar to the target compound. However, it exhibits broader substrate compatibility, including alcohols, amines, and alkynes .
- Applications: Used in the synthesis of trifluoromethylthiolated chromenones and β-ketoesters .
N-(1-((4-Chlorophenyl)thio)-2,2,2-trifluoroethyl)-N-(phenylsulfonyl)benzenesulfonamide
N-(Phenylsulfonyl)-N-(2,2,2-trifluoro-1-(phenyltellanyl)ethyl)benzenesulfonamide
N-(Phenylsulfonyl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide (2g)
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
- Structure : Lacks the trifluoromethylthio group but includes a chloro-trifluoromethylphenyl substituent.
- Applications: A pharmaceutical intermediate with non-hazardous transport classification .
Comparative Data Table
Key Research Findings
Reactivity : The trifluoromethylthio group in the target compound enables efficient electrophilic substitutions, outperforming tellurium and selenium analogs in stability and yield .
Thermal Stability : Compounds with heavier chalcogens (e.g., tellurium) exhibit lower thermal stability, limiting their industrial use .
Synthetic Utility: The target compound’s dual sulfonamide structure enhances electrophilicity, making it superior to monosulfonamide derivatives like N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide in reactions requiring strong electron-withdrawing groups .
Biological Activity
N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure:
this compound features a sulfonamide group with a trifluoromethylthio substitution. This unique structure contributes to its reactivity and biological properties.
Synthesis:
The synthesis typically involves the reaction of phenylsulfonyl chloride with a trifluoromethylthiolating agent in the presence of bases like triethylamine or pyridine under anhydrous conditions. This method ensures high yield and purity, which are crucial for biological evaluations.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethylthio groups enhance binding affinity and specificity, potentially leading to various physiological effects such as:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Ion Channels: It has been suggested that this compound could influence calcium ion influx, thereby affecting muscle contraction and apoptosis pathways .
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis through increased intracellular calcium levels, which is critical for the apoptotic process .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.21 | Apoptosis induction via calcium influx |
| Compound B | HepG2 | 3.96 | Inhibition of cell proliferation |
| This compound | TBD | TBD | TBD |
Other Biological Activities
In addition to anticancer effects, related compounds have demonstrated:
- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory activity through inhibition of inflammatory mediators.
- Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents .
Case Studies
- Vascular Smooth Muscle Reactivity: A study investigated the effects of similar compounds on vascular smooth muscle. It was found that certain derivatives activated phospholipase C, leading to increased perfusion pressure and enhanced muscle reactivity due to elevated calcium levels .
- Antitumor Efficacy: Research on a series of pyrazoline hybrids highlighted their anticancer activities against multiple cell lines. The findings suggested that structural modifications could enhance potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(Phenylsulfonyl)-N-((trifluoromethyl)thio)benzenesulfonamide?
- Methodological Answer : A two-step approach is often employed:
Sulfonylation : React a primary amine with a sulfonyl chloride (e.g., phenylsulfonyl chloride) in the presence of triethylamine (TEA) as a base in dichloromethane (DCM) at room temperature.
Functionalization : Introduce the trifluoromethylthio group via nucleophilic substitution or oxidative coupling. Purify intermediates using column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
- Key Validation : Monitor reaction progress via TLC and confirm product purity using , , and HRMS, as demonstrated in analogous sulfonamide syntheses .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR Analysis :
- : Identify aromatic protons (δ 7.4–8.0 ppm) and sulfonamide NH signals (if present).
- : Detect trifluoromethyl groups at δ -66 to -67 ppm, as observed in related compounds .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]) with mass accuracy < 2 ppm .
- Supplementary Techniques : Use IR spectroscopy to confirm sulfonamide S=O stretches (~1350–1150 cm).
Q. What purification strategies are effective for isolating this sulfonamide?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 3:1). Monitor fractions by TLC (R ~0.4 in PE:EtOAc = 10:1) .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline products.
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments during synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as demonstrated for unexpected sulfonamide byproducts .
- 2D NMR (e.g., - HSQC) : Assign overlapping proton environments, particularly in aromatic regions.
- Computational Modeling : Compare experimental shifts with DFT-calculated values to validate trifluoromethylthio positioning .
Q. What experimental designs mitigate thermal instability during reactions or storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., degradation observed at 165°C in related sulfonamides) .
- Stabilization Strategies : Store compounds under inert atmospheres at -20°C and avoid prolonged heating during synthesis. Use additives like BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.
Q. How can researchers analyze regioselectivity in sulfonamide functionalization?
- Methodological Answer :
- Competitive Reaction Studies : Compare yields of products under varying conditions (e.g., solvent polarity, catalyst loading).
- Isotopic Labeling : Use -labeled sulfonyl chlorides to track sulfonamide bond formation via HRMS.
- Kinetic Profiling : Monitor reaction intermediates via in situ to identify rate-determining steps .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Methodological Answer :
- LC-MS Stability Assays : Incubate the compound in PBS or cell culture media at 37°C, sampling at intervals (0, 24, 48 hrs) to detect degradation products.
- Fluorine-18 Radiolabeling : Track metabolic stability using -analogs in in vivo models, leveraging the trifluoromethyl group’s resistance to hydrolysis .
Data Contradiction and Reproducibility
Q. How should discrepancies in reported yields be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
